Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate
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Overview
Description
“Ethyl 2-{2,4,5-trioxo-3-[4-(trifluoromethyl)benzyl]-1-imidazolidinyl}acetate” is a chemical compound with the molecular formula C15H13F3N2O5 .
Molecular Structure Analysis
The molecular weight of this compound is 358.27 . The InChI Code is 1S/C15H13F3N2O5/c1-2-25-11(21)8-20-13(23)12(22)19(14(20)24)7-9-3-5-10(6-4-9)15(16,17)18/h3-6H,2,7-8H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 358.27 , and its InChI Code is 1S/C15H13F3N2O5/c1-2-25-11(21)8-20-13(23)12(22)19(14(20)24)7-9-3-5-10(6-4-9)15(16,17)18/h3-6H,2,7-8H2,1H3 .Scientific Research Applications
Synthesis and Catalysis
- Catalytic Asymmetry and Synthetic Applications : One study discusses the optical resolution and catalytic ability of related imidazolidine compounds in asymmetric Michael reactions, showcasing their potential in chiral synthesis and as catalysts in organic reactions (Ryoda et al., 2008).
Chemical Transformations and Ring Synthesis
Novel Compound Synthesis : Research on the synthesis of compounds containing imidazolidinone and oxazepine rings highlights innovative approaches to creating complex molecules with potential biological activities (Muhsen et al., 2017).
Ring Transformations : Another study explores the transformation of oxadiazole derivatives into imidazolidinedione derivatives, indicating methods for generating diverse structural frameworks from common precursors (Milcent et al., 1991).
Green Chemistry and Environmental Considerations
- Green Synthesis : The synthesis of benzyl acetate using green solvents and catalysts exemplifies the move towards more environmentally friendly chemical processes. This research may inform the development of sustainable practices in chemical synthesis (Lalikoglu & Ince, 2021).
Biological Activity and Pharmaceutical Potential
- Antimicrobial Activity : Studies on the antimicrobial activity of imidazolidin-4-one derivatives provide insights into the potential pharmaceutical applications of these compounds, with some showing moderate to weak activity against common pathogens (Nasser et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-[2,4,5-trioxo-3-[[4-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O5/c1-2-25-11(21)8-20-13(23)12(22)19(14(20)24)7-9-3-5-10(6-4-9)15(16,17)18/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLRLMAJIWLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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